prop-2-en-1-yl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[1-(4-HYDROXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[1-(4-HYDROXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole and carboxylate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of efficient catalysts, solvent recovery systems, and waste management protocols.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[1-(4-HYDROXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 2-[1-(4-HYDROXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[1-(4-HYDROXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Chromene Derivatives: Compounds with the chromene core, often investigated for their medicinal properties.
Thiazole Derivatives: Compounds with the thiazole ring, known for their applications in pharmaceuticals and materials science.
Uniqueness
PROP-2-EN-1-YL 2-[1-(4-HYDROXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C26H20N2O7S |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20N2O7S/c1-4-11-34-25(32)23-13(2)27-26(36-23)28-20(14-9-10-16(29)18(12-14)33-3)19-21(30)15-7-5-6-8-17(15)35-22(19)24(28)31/h4-10,12,20,29H,1,11H2,2-3H3 |
InChI Key |
SINUNZWTSURIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C(=O)OCC=C |
Origin of Product |
United States |
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